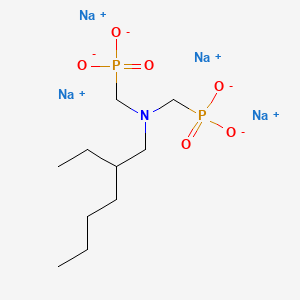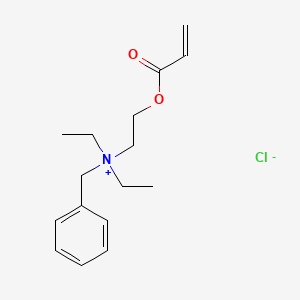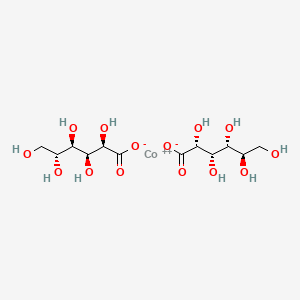
Cobaltous gluconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobaltous gluconate, also known as cobalt(II) gluconate, is a chemical compound composed of cobalt and gluconic acid. It is a coordination complex where cobalt is in the +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Cobaltous gluconate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with gluconic acid. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
CoCl2+2C6H11O7→Co(C6H11O7)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Cobaltous gluconate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: Ligand exchange reactions where gluconate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under elevated temperatures.
Substitution: Various ligands such as ammonia or ethylenediamine in aqueous solutions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Metallic cobalt.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Cobaltous gluconate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cobalt-based catalysts and nanomaterials.
Biology: Investigated for its role in enzyme activity and as a trace element in biological systems.
Medicine: Explored for its potential use in medical imaging and as a supplement in cobalt deficiency.
Industry: Utilized in the production of cobalt-based pigments and as an additive in electroplating solutions.
作用机制
The mechanism of action of cobaltous gluconate involves its ability to interact with various biological molecules and enzymes. Cobalt ions can coordinate with oxygen and nitrogen atoms in biological molecules, influencing their structure and function. This coordination can affect enzyme activity, cellular respiration, and other biochemical pathways .
相似化合物的比较
Similar Compounds
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
Comparison
Cobaltous gluconate is unique due to its gluconate ligands, which provide additional stability and solubility in aqueous solutions compared to other cobalt(II) salts. This makes it particularly useful in biological and medical applications where solubility and stability are crucial .
属性
CAS 编号 |
3791-65-9 |
|---|---|
分子式 |
C12H22CoO14 |
分子量 |
449.23 g/mol |
IUPAC 名称 |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI 键 |
BMJZVKPTRWYLKB-IYEMJOQQSA-L |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2] |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


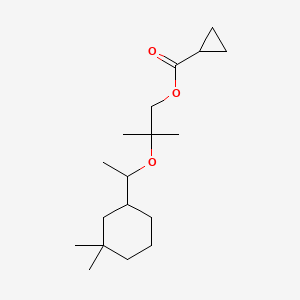
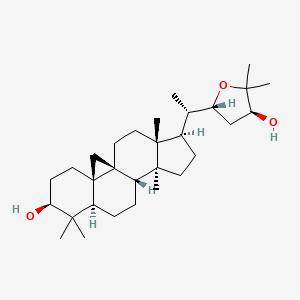

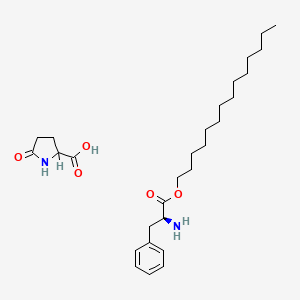

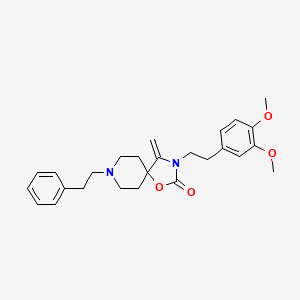
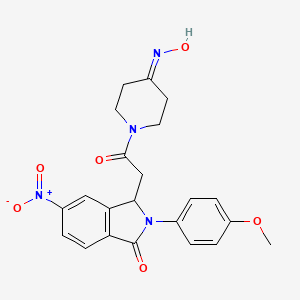
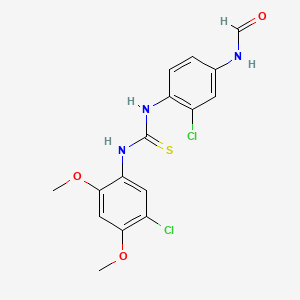

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
